3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde
Description
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is a fluorinated aromatic heterocyclic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carbaldehyde (-CHO) group at the 5-position. This structure combines the electron-withdrawing effects of the -CF₃ group with the reactivity of the aldehyde moiety, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves formylation of a pre-functionalized benzothiophene scaffold, often through Vilsmeier-Haack or directed metallation strategies .
Properties
Molecular Formula |
C10H5F3OS |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H |
InChI Key |
WCJKDTJWRJJGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CS2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure Overview:
- Starting Material: Benzothiophene derivatives with reactive positions (e.g., 1-benzothiophene-5-carboxylic acid or its derivatives).
- Reagents: Electrophilic trifluoromethylating agents such as hypervalent iodine-based reagents (e.g., Togni’s reagent, or similar CF₃ sources).
- Conditions: Reactions typically proceed at room temperature or mild heating (around 60°C), in solvents like acetonitrile or dichloromethane.
- Outcome: Introduction of CF₃ group at the 3-position of benzothiophene, followed by oxidation or functionalization to install the aldehyde at the 5-position.
Representative Data:
This method is advantageous for its regioselectivity and mild reaction conditions, enabling the formation of the trifluoromethylated benzothiophene core with high efficiency.
Construction of the Benzothiophene Core Followed by Functionalization
Another robust approach involves synthesizing the benzothiophene nucleus first, then introducing the trifluoromethyl and aldehyde functionalities through subsequent reactions.
Stepwise Strategy:
- Step 1: Synthesis of benzothiophene via cyclization of suitable aromatic precursors, such as 2-aminobenzothiophene derivatives, using cyclization agents like polyphosphoric acid or phosphorus oxychloride.
- Step 2: Electrophilic trifluoromethylation at the desired position (typically at the 3-position) utilizing reagents like Togni’s reagent or electrophilic CF₃ sources.
- Step 3: Oxidation or formylation at the 5-position to introduce the aldehyde group, often via Vilsmeier-Haack formylation or similar methods.
Representative Data:
This approach offers flexibility in functional group modifications, allowing precise placement of the trifluoromethyl and aldehyde groups.
Use of Pre-Functionalized Precursors and Cross-Coupling Reactions
Advanced methods involve using pre-functionalized benzothiophene derivatives, such as halogenated compounds, which undergo cross-coupling reactions (e.g., Suzuki or Stille couplings) with trifluoromethylated reagents.
Procedure Highlights:
Data Summary:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cross-coupling | Pd catalyst + CF₃-organic reagent | Reflux in toluene | 60-85% | |
| Oxidation | PCC or DDQ | Reflux | 70-90% |
This approach is suitable for late-stage modifications, providing high regioselectivity and functional group tolerance.
Summary of Key Data and Reaction Conditions
| Preparation Method | Key Reagents | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Electrophilic trifluoromethylation | Hypervalent iodine reagents (e.g., Togni’s reagent) | Room temperature to 60°C | 55-80% | Mild, regioselective |
| Cyclization followed by functionalization | PPA, POCl₃, Vilsmeier reagent | Reflux, mild heating | 60-85% | Versatile, high yield |
| Cross-coupling reactions | Pd catalysts, trifluoromethyl organometallics | Reflux in toluene or DMF | 60-85% | Suitable for complex modifications |
Concluding Remarks
The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde predominantly relies on the strategic trifluoromethylation of benzothiophene derivatives, followed by oxidation or formylation to install the aldehyde group. The choice of route depends on the availability of starting materials, desired regioselectivity, and functional group compatibility.
The methods summarized above are supported by recent literature, patents, and research articles, demonstrating their efficacy and adaptability. These approaches enable the synthesis of this compound with high purity and yield, suitable for further applications in pharmaceuticals, agrochemicals, and material sciences.
Chemical Reactions Analysis
Nucleophilic Addition
The aldehyde participates in nucleophilic additions, forming imines or hydrazones. For example:
-
Hydrazone formation with arylhydrazines occurs under mild acidic conditions (e.g., TFA in DCM) .
-
Schiff base synthesis with primary amines proceeds at room temperature in methanol .
Example Reaction:
Data Table:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde | 4-Chlorophenylhydrazine | N-(4-Chlorophenyl)hydrazone | 74% |
Condensation Reactions
The compound participates in Friedländer annulation with ketones to form fused heterocycles. For instance:
Mechanism:
-
Aldol condensation between the aldehyde and ketone.
-
Cyclization via intramolecular dehydration.
Data Table:
| Ketone | Product | Yield |
|---|---|---|
| Methyl ethyl ketone | Benzothieno[3,2-b]pyridine | 63% |
| Cyclohexanone | 3,4-Dihydro-2H-benzothiopheno[3,2-b]pyridine | 91% |
Cross-Coupling Reactions
The benzothiophene core facilitates halogenation followed by cross-coupling:
-
Bromination at the 4-position using NBS enables Suzuki-Miyaura coupling with aryl boronic acids.
-
Sonogashira coupling with terminal alkynes forms ethynyl derivatives .
Example Protocol:
-
Brominate with NBS in CCl₄ (yield: 85%).
-
Couple with phenylboronic acid using Pd(PPh₃)₄ (yield: 72%).
Reduction Reactions
The aldehyde group is reduced to a primary alcohol:
-
NaBH₄ in ethanol selectively reduces the aldehyde to -(hydroxymethyl)benzothiophene .
-
Catalytic hydrogenation (H₂/Pd-C) achieves similar outcomes .
Key Data:
| Reducing Agent | Product | Yield |
|---|---|---|
| NaBH₄ | 3-(Trifluoromethyl)-1-benzothiophene-5-methanol | 89% |
Trifluoromethyl Group Reactivity
The -CF₃ group enhances electrophilic substitution:
Regioselectivity Factors:
-
Electron-withdrawing -CF₃ directs substituents to meta positions.
-
Steric hindrance from the benzothiophene ring limits para substitution .
Stability and Handling
Scientific Research Applications
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets such as enzymes and receptors.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde and related compounds:
Biological Activity
3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, including increased metabolic stability and improved binding affinity to biological targets. This article explores the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde can be represented as follows:
- Molecular Formula : C10H6F3OS
- Molecular Weight : 232.22 g/mol
- IUPAC Name : 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde
The presence of the trifluoromethyl group (CF₃) significantly influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that benzothiophene derivatives exhibit antimicrobial properties. A study evaluated various benzothiophene compounds, including those with trifluoromethyl substitutions, against several bacterial strains. The results showed significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL for selected compounds .
Anticancer Activity
The anticancer potential of benzothiophene derivatives has been investigated in several studies. One notable study synthesized a series of benzothiophene derivatives and evaluated their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that compounds containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, with IC₅₀ values as low as 5 µM for some derivatives .
Enzyme Inhibition
The trifluoromethyl group has been associated with improved enzyme inhibition properties. For instance, a study reported that certain benzothiophene derivatives acted as potent inhibitors of the enzyme acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The presence of the CF₃ group was shown to increase binding affinity, leading to lower IC₅₀ values compared to non-fluorinated analogs .
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of benzothiophene derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde exhibited an MIC of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 16 | S. aureus |
| B | 64 | E. coli |
| C | 32 | S. aureus |
Case Study 2: Anticancer Activity
A comprehensive study evaluated the anticancer properties of various benzothiophene derivatives on MCF-7 cell lines. The results indicated that the trifluoromethyl-containing compound showed significant cytotoxicity.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| D | 10 | MCF-7 |
| E | 5 | MCF-7 |
| F | 5 | HeLa |
Q & A
Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde, and how can reaction efficiency be monitored?
The synthesis typically involves multi-step reactions, such as cyclization of benzothiophene precursors followed by trifluoromethylation and formylation. A common approach is to use tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base to facilitate deprotonation and intermediate stabilization . Reaction progress can be monitored via thin-layer chromatography (TLC) to track product formation and minimize side reactions. Column chromatography is recommended for purification due to the compound’s polar aldehyde group .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Key analytical techniques include:
- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group (-CF) and aldehyde proton (-CHO) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the benzothiophene core and CF orientation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives based on this compound’s reactivity?
Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites. For example:
- The aldehyde group is susceptible to nucleophilic attack (e.g., Grignard reactions), while the CF group stabilizes adjacent positions via electron-withdrawing effects.
- Molecular docking studies can model interactions with biological targets (e.g., enzymes), leveraging the benzothiophene scaffold’s aromatic stacking potential .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
Discrepancies in bond angles or torsional strain (e.g., CF group orientation) may arise due to:
- Twinned Crystals : Use SHELXD for structure solution and SHELXE for phase refinement to address twinning .
- Disorder in CF Groups : Apply restraints or constraints during SHELXL refinement to model dynamic disorder .
- Validation Tools : Check R-factors and residual electron density maps to ensure model accuracy .
Q. How does the electronic nature of the trifluoromethyl group influence spectroscopic and reactive properties?
- NMR Shifts : The -CF group deshields adjacent protons, causing downfield shifts in NMR (e.g., protons at C4 and C6 of the benzothiophene) .
- Reactivity : The strong electron-withdrawing effect activates the aldehyde for condensation reactions (e.g., forming hydrazones or Schiff bases) while deactivating the benzothiophene ring toward electrophilic substitution .
Methodological Considerations
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Storage : Store under inert gas (N/Ar) at –20°C to prevent aldehyde oxidation.
- Reaction Conditions : Use anhydrous solvents (e.g., THF over molecular sieves) and glovebox techniques for organometallic couplings .
Q. How can regioselectivity challenges in derivatization be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to block undesired positions during functionalization .
- Catalytic Systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions at the aldehyde-adjacent site .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Parameter Optimization : Systematically vary temperature, solvent polarity, and stoichiometry (e.g., molar ratios of trifluoromethylation agents) .
- Quality Control : Use standardized NMR and HPLC protocols to ensure consistency in starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
